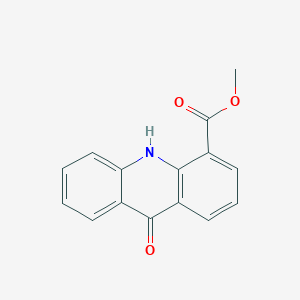
methyl 9-oxo-10H-acridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxo-10H-acridine-4-carboxylate is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have unique physical and chemical properties, making them valuable in various industrial applications, including dyes, fluorescent materials, and laser technologies .
Preparation Methods
The synthesis of methyl 9-oxo-10H-acridine-4-carboxylate involves several steps. One common method includes the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethyl chloroformate . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Methyl 9-oxo-10H-acridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the acridine core.
Scientific Research Applications
Methyl 9-oxo-10H-acridine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives with potential pharmaceutical properties . In biology, it serves as a fluorescent probe for visualizing biomolecules and studying cellular processes .
In medicine, acridine derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral activities . These compounds can intercalate into DNA, inhibiting enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation . Additionally, they are explored for their potential in treating Alzheimer’s disease and other neurodegenerative disorders .
In industry, acridine derivatives are used as dyes, corrosion inhibitors, and materials for laser technologies . Their unique chemical properties make them valuable in various applications, from textiles to advanced electronics.
Mechanism of Action
The mechanism of action of methyl 9-oxo-10H-acridine-4-carboxylate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting enzymes like topoisomerase and telomerase . By interfering with these enzymes, the compound can prevent cancer cell proliferation and induce cell death.
Additionally, acridine derivatives can interact with other molecular targets, such as proteins and lipids, affecting various cellular pathways . These interactions contribute to their broad spectrum of biological activities, including antimicrobial and antiviral effects.
Comparison with Similar Compounds
Methyl 9-oxo-10H-acridine-4-carboxylate is unique among acridine derivatives due to its specific chemical structure and properties. Similar compounds include acridine-4-carboxamide, triazoloacridone, and amsacrine . These compounds share the acridine core but differ in their functional groups and biological activities.
For example, acridine-4-carboxamide is known for its anticancer properties, while triazoloacridone has shown promise in treating neurodegenerative diseases . Amsacrine is another acridine derivative used as an anticancer agent, particularly in treating leukemia .
Properties
IUPAC Name |
methyl 9-oxo-10H-acridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14(10)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOXWSHHKOKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














